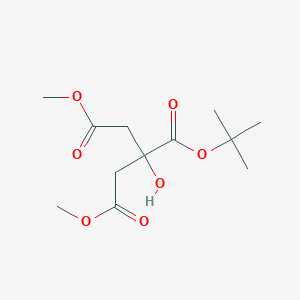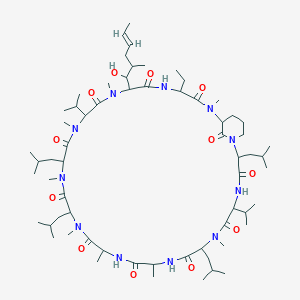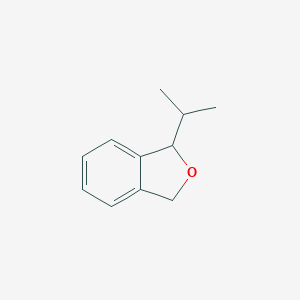
trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as Ephenidine and is used in scientific research for its potential as a dissociative anesthetic and for its effects on the central nervous system. Ephenidine has been found to have a unique mechanism of action that makes it different from other dissociative anesthetics.
Mechanism of Action
Ephenidine works by blocking the NMDA receptor, which is responsible for the regulation of glutamate in the brain. Glutamate is an important neurotransmitter that is involved in learning, memory, and cognition. When the NMDA receptor is blocked, the release of glutamate is inhibited, resulting in a decrease in neuronal activity. This leads to the dissociative effects that are characteristic of Ephenidine.
Biochemical and Physiological Effects
Ephenidine has been found to produce a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause respiratory depression. Ephenidine has also been found to produce sedative and anesthetic effects, as well as hallucinations and dissociative effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ephenidine in lab experiments is its unique mechanism of action. Ephenidine has been found to have a different mechanism of action than other dissociative anesthetics, which makes it a valuable tool for studying the NMDA receptor and glutamate regulation. However, one of the limitations of using Ephenidine in lab experiments is its potential for abuse. Ephenidine is a controlled substance in many countries, and its use is strictly regulated.
Future Directions
There are several future directions for research on Ephenidine. One area of research is the development of new drugs that target the NMDA receptor. Ephenidine has been found to have potential as a treatment for depression and anxiety disorders, and further research in this area could lead to the development of new drugs that are more effective than current treatments. Another area of research is the study of the long-term effects of Ephenidine use. It is important to understand the potential risks associated with Ephenidine use, especially in the context of its potential as a treatment for depression and anxiety disorders.
Synthesis Methods
Ephenidine is synthesized by the reaction of 2-bromoethyl ethyl ether with 3-methylpiperidine in the presence of sodium hydride. The resulting compound is then reacted with phenylmagnesium bromide to form Ephenidine. The synthesis method of Ephenidine is relatively simple, and the compound can be obtained in high yield.
Scientific Research Applications
Ephenidine is used in scientific research for its potential as a dissociative anesthetic. It has been found to produce effects similar to other dissociative anesthetics, such as ketamine and phencyclidine. Ephenidine has also been found to have potential as a treatment for depression and anxiety disorders. It is believed that Ephenidine works by blocking the NMDA receptor, which is responsible for the regulation of glutamate in the brain.
properties
CAS RN |
125080-86-6 |
|---|---|
Product Name |
trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine |
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
(3R,4S)-1-(2-ethoxyethyl)-3-methyl-2-phenylpiperidin-4-amine |
InChI |
InChI=1S/C16H26N2O/c1-3-19-12-11-18-10-9-15(17)13(2)16(18)14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12,17H2,1-2H3/t13-,15+,16?/m1/s1 |
InChI Key |
YWENPTPCTWCPKC-YISXUXMPSA-N |
Isomeric SMILES |
CCOCCN1CC[C@@H]([C@H](C1C2=CC=CC=C2)C)N |
SMILES |
CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N |
Canonical SMILES |
CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N |
synonyms |
(3R,4S)-1-(2-ethoxyethyl)-3-methyl-2-phenyl-piperidin-4-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)
![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)

